Atracurium besylate - 64228-81-5

Atracurium besylate

Catalog Number: EVT-260578
CAS Number: 64228-81-5
Molecular Formula: C59H77N2O15S+
Molecular Weight: 1086.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atracurium besylate is the bisbenzenesulfonate salt of atracurium. It has a role as a nicotinic antagonist and a muscle relaxant. It is a quaternary ammonium salt and an organosulfonate salt. It contains an atracurium.
A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents.
Atracurium Besylate is a synthetic dibenzensulfonate derivative muscle relaxant, Atracurium Besylate acts as a non-depolarizing neuromuscular blocking agent, with short to intermediary duration of action and no significant cardiovascular effects. Not dependent on kidney function for elimination, it provides clinical advantages over other non-depolarizing, neuromuscular blocking agents. (NCI04)
See also: Atracurium (has active moiety).

Cisatracurium Besylate

Compound Description: Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent. It is a purified isomer of atracurium besylate with a more rapid onset of action and a longer duration of action. [, , , , , ]

Relevance: Cisatracurium besylate is a stereoisomer of atracurium besylate, specifically the 1R-cis,1'R-cis isomer. While both compounds exhibit neuromuscular blocking activity by antagonizing acetylcholine at the neuromuscular junction, cisatracurium besylate exhibits a more favorable pharmacokinetic profile with reduced histamine release. [, , ]

Laudanosine

Compound Description: Laudanosine is a benzylisoquinoline alkaloid and a major metabolite of both atracurium besylate and cisatracurium besylate. It is reported to have convulsant activity in high concentrations. [, , ]

Relevance: Laudanosine is a breakdown product of atracurium besylate, formed through Hofmann elimination and ester hydrolysis. While laudanosine possesses minimal neuromuscular blocking activity, its accumulation, particularly in patients with renal impairment, has been associated with potential central nervous system side effects. [, , ]

Monoquaternary Alcohol

Compound Description: Monoquaternary alcohol is a metabolite of atracurium besylate and cisatracurium besylate. It exhibits minimal neuromuscular blocking activity. []

Relevance: Similar to laudanosine, monoquaternary alcohol is a breakdown product of atracurium besylate. It exhibits significantly less potency as a neuromuscular blocker compared to atracurium besylate and is not clinically significant in typical clinical scenarios. []

Vecuronium Bromide

Compound Description: Vecuronium bromide is a non-depolarizing neuromuscular blocking agent. It is an aminosteroid derivative with a longer duration of action than atracurium besylate. [, , , ]

Suxamethonium Chloride (Succinylcholine)

Compound Description: Suxamethonium chloride, also known as succinylcholine, is a depolarizing neuromuscular blocking agent. It has a rapid onset and short duration of action. []

Relevance: Suxamethonium chloride and atracurium besylate both induce neuromuscular blockade but through different mechanisms. Atracurium besylate is a non-depolarizing agent, competitively inhibiting acetylcholine at the neuromuscular junction, while suxamethonium chloride is a depolarizing agent, causing prolonged depolarization of the muscle membrane. []

Tubocurarine

Compound Description: Tubocurarine is a naturally occurring alkaloid and a non-depolarizing neuromuscular blocking agent. It has a long duration of action and is rarely used clinically today. []

Relevance: Tubocurarine holds historical significance as one of the first neuromuscular blocking agents used clinically. Atracurium besylate represents a more modern alternative with a shorter duration of action and a more predictable pharmacokinetic profile. []

Mivacurium Chloride

Compound Description: Mivacurium chloride is a non-depolarizing neuromuscular blocking agent. It has a short duration of action due to its rapid hydrolysis by plasma cholinesterase. []

Rocuronium Bromide

Compound Description: Rocuronium bromide is a non-depolarizing neuromuscular blocking agent. It has a rapid onset of action and an intermediate duration of action. []

Properties

CAS Number

64228-81-5

Product Name

Atracurium besylate

IUPAC Name

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Molecular Formula

C59H77N2O15S+

Molecular Weight

1086.3 g/mol

InChI

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1

InChI Key

GLLXELVDCIFBPA-UHFFFAOYSA-M

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Solubility

Miscible

Synonyms

33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.